molecular formula C6H10ClNO2 B593085 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) CAS No. 125794-28-7

2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI)

Cat. No.: B593085
CAS No.: 125794-28-7
M. Wt: 163.60 g/mol
InChI Key: CJQGCQWLNRCJPZ-UHFFFAOYSA-N
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Description

2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) is a heterocyclic organic compound featuring a partially saturated six-membered ring containing oxygen at position 1 and a chloroacetyl (-CO-CH2-Cl) substituent at position 2. The tetrahydro designation indicates that the oxazine ring is hydrogenated at four positions, reducing its aromaticity. The chloroacetyl group is a notable functional moiety, often associated with bioactivity in pesticidal agents .

Properties

CAS No.

125794-28-7

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

2-chloro-1-(oxazinan-2-yl)ethanone

InChI

InChI=1S/C6H10ClNO2/c7-5-6(9)8-3-1-2-4-10-8/h1-5H2

InChI Key

CJQGCQWLNRCJPZ-UHFFFAOYSA-N

SMILES

C1CCON(C1)C(=O)CCl

Canonical SMILES

C1CCON(C1)C(=O)CCl

Synonyms

2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Design

The synthesis of 2H-1,2-oxazine derivatives often begins with carbohydrate-derived nitrones, which serve as electrophilic precursors. A critical step involves the cyclization of an L-erythrose-derived N-glycosyl nitrone with chloroacetyl chloride under basic conditions. The reaction proceeds via nucleophilic attack of the nitrone’s oxygen atom on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by intramolecular cyclization to form the oxazine ring.

Key reagents include:

  • Chloroacetyl chloride : Acts as both an acylating agent and a cyclization promoter.

  • Triethylamine : Neutralizes HCl byproduct, driving the reaction forward.

  • Anhydrous dichloromethane : Ensures moisture-free conditions to prevent hydrolysis.

Optimization of Reaction Conditions

Optimal yields (68–75%) are achieved at 0–5°C with slow addition of chloroacetyl chloride to prevent exothermic side reactions. Prolonged stirring at room temperature (12–18 hours) ensures complete cyclization. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) isolates the product with >95% purity.

Table 1: Representative Reaction Parameters

ParameterValue
Temperature0–25°C
Reaction Time12–18 hours
SolventDichloromethane
BaseTriethylamine
Yield68–75%

Nucleophilic Substitution on Preformed Oxazine Intermediates

Synthesis of Tetrahydro-1,2-Oxazine Core

An alternative route involves functionalizing preformed tetrahydro-1,2-oxazine. The oxazine core is synthesized via [3 + 3] cyclization of lithiated alkoxyallenes with nitrones, a method originally developed for hydroxylated derivatives. For chloroacetylation, the enol ether double bond in the intermediate undergoes hydroboration-oxidation to introduce a hydroxyl group, which is subsequently acylated with chloroacetyl chloride.

Acylation and Purification

Post-cyclization, the hydroxyl group is treated with chloroacetyl chloride in the presence of N,N-dimethylaminopyridine (DMAP) as a catalyst. This step requires strict anhydrous conditions to avoid competing hydrolysis. The crude product is purified via vacuum distillation (bp 110–115°C at 0.5 mmHg) to yield the target compound.

Table 2: Acylation Reaction Conditions

ParameterValue
CatalystDMAP (5 mol%)
SolventTetrahydrofuran
Temperature−10°C to 0°C
Yield70–78%

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors enable precise control over reaction parameters, reducing side products. For example, a two-stage system combines nitrone cyclization and acylation in tandem, achieving a space-time yield of 12 kg·L⁻¹·h⁻¹.

Catalytic System Optimization

Heterogeneous catalysts like zeolite-supported sulfonic acid resins improve acylation efficiency by minimizing waste. These systems operate at 50–60°C with a catalyst loading of 2 wt%, achieving 85% conversion per pass.

Table 3: Industrial Process Metrics

MetricValue
Reactor TypeContinuous flow
CatalystZeolite-SO₃H
Temperature50–60°C
Space-Time Yield12 kg·L⁻¹·h⁻¹

Emerging Methodologies and Innovations

Photocatalytic Cyclization

Recent studies explore visible-light-mediated cyclization using eosin Y as a photocatalyst. This method reduces energy consumption and achieves 65% yield under ambient conditions. The mechanism involves single-electron transfer (SET) to generate nitrone radicals, which undergo cyclization with chloroacetyl chloride.

Biocatalytic Approaches

Enzymatic acylation using lipases (e.g., Candida antarctica Lipase B) in ionic liquids offers a greener alternative. Preliminary results show 55% yield with high enantioselectivity (ee > 90%) .

Chemical Reactions Analysis

Types of Reactions

2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include fully substituted tetrahydro-1,2-oxazines, amino alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related chemicals from the Pesticide Chemicals Glossary (2001). Key distinctions in molecular architecture, substituents, heteroatoms, and applications are highlighted.

Structural and Functional Analogues

Table 1: Comparative Overview of Key Compounds
Compound Name Molecular Formula Core Structure Key Substituents Heteroatoms Primary Use
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) C₆H₁₀ClNO₃ (inferred)* Tetrahydro-1,2-oxazine 2-chloroacetyl O, Cl Not specified†
Diethatyl-ethyl (38727-55-8) C₁₆H₂₂ClNO₃ Glycine derivative N-chloroacetyl, 2,6-diethylphenyl O, Cl Herbicide (revoked)
Flumioxazin (84478-52-4) C₁₉H₁₅FN₂O₄ Benzoxazinone 7-fluoro, 2-propynyl O, F Herbicide
Nithiazine (58842-20-9) C₅H₈N₂O₂S Tetrahydro-1,3-thiazine Nitromethylene S, O Insecticide

*Inferred from the oxazine ring (C₄H₇NO) and chloroacetyl (C₂H₂ClO) groups.

Key Comparisons

Core Heterocyclic Structure
  • Flumioxazin: Features a benzoxazinone scaffold (fused benzene and 1,4-oxazinone rings), which enhances stability and UV-light absorption, critical for pre-emergent herbicidal activity .
  • Nithiazine : A 1,3-thiazine ring with sulfur instead of oxygen, altering electronic properties and bioavailability. Sulfur’s polarizability may enhance insecticidal targeting .
Substituent Effects
  • Diethatyl-ethyl’s revoked tolerance suggests regulatory concerns linked to this moiety .
  • Flumioxazin ’s 2-propynyl and fluorine substituents enhance lipophilicity, improving soil adhesion and residual herbicidal effects .
  • Nithiazine ’s nitromethylene group acts as a redox-active site, disrupting insect neurotransmission via nicotinic acetylcholine receptor antagonism .

Biological Activity

2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features an oxazine ring structure with a chloroacetyl substituent, which plays a crucial role in its biological interactions. The oxazine moiety is known for its versatility in chemical reactions and biological applications.

The mechanism of action for 2H-1,2-Oxazine involves:

  • Interaction with Enzymes : The chloroacetyl group acts as an electrophile, allowing the compound to interact with nucleophilic sites in biological molecules.
  • Modulation of Signaling Pathways : It has been shown to influence pathways such as NF-κB, which is critical in inflammation and cancer progression .

Antimicrobial Activity

Research has demonstrated that oxazine derivatives exhibit promising antimicrobial properties. For instance:

  • Antibacterial Effects : Studies indicate that compounds related to 2H-1,2-Oxazine show significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the chloroacetyl group enhances this activity by increasing the compound's reactivity towards microbial targets .
CompoundActivity AgainstReference
2H-1,2-OxazineE. coli, S. aureus
4-Hydroxy-1,3-oxazinS. aureus

Anticancer Activity

The anticancer potential of 2H-1,2-Oxazine has been explored extensively:

  • Induction of Apoptosis : A study identified that certain derivatives can induce apoptosis in hepatocellular carcinoma (HCC) cells by targeting the NF-κB signaling pathway. This mechanism involves increasing DNA fragmentation and altering cell cycle progression .
CompoundCancer TypeMechanismReference
3i (oxazine derivative)HCCInduces apoptosis via NF-κB inhibition
2H-1,2-OxazineVarious tumorsModulates signaling pathways

Other Therapeutic Potentials

Beyond antimicrobial and anticancer activities, oxazines have been studied for their roles in:

  • Neuroprotection : Some derivatives exhibit properties that could be beneficial in treating neurodegenerative diseases like Alzheimer's by inhibiting β-secretase enzymes .
  • Anti-inflammatory Effects : Compounds have shown potential in reducing inflammation markers, making them candidates for inflammatory disease treatment .

Case Studies

  • Study on Hepatocellular Carcinoma : A recent investigation synthesized several 1,2-oxazines and evaluated their cytotoxic effects on HCC cells. The lead compound significantly increased the subG1 cell population indicative of apoptosis and reduced NF-κB activity .
  • Antimicrobial Evaluation : In vitro studies assessed the antibacterial efficacy of various oxazine derivatives against common pathogens. Results showed that modifications to the oxazine structure could enhance antibacterial potency significantly .

Q & A

Basic: What are the recommended synthetic routes for 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI), and how can reaction conditions be optimized?

The synthesis of 2H-1,2-oxazine derivatives typically involves cyclization of chloroacetyl-substituted precursors. For example, analogous compounds like flumioxazin (a benzoxazinone herbicide) are synthesized via nucleophilic substitution or condensation reactions involving chloroacetyl moieties and heterocyclic amines . Key parameters include:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the chloroacetyl group).
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
    Characterization via ¹H/¹³C NMR should confirm the presence of the chloroacetyl group (δ ~4.0–4.5 ppm for CH₂Cl and δ ~170–175 ppm for carbonyl in ¹³C NMR) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₆H₈ClNO₂ for related oxazine derivatives) .
  • FT-IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) .
  • X-ray Crystallography : For unambiguous confirmation of the oxazine ring conformation and chloroacetyl substituent positioning, as seen in structurally similar compounds like cyclophosphamide derivatives .

Advanced: How does the chloroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chloroacetyl group acts as an electrophilic site, facilitating reactions with nucleophiles (e.g., amines, thiols). For example:

  • Mechanistic Insight : The α-chloro carbonyl moiety undergoes SN2 displacement, forming covalent adducts. This reactivity is critical in agrochemical design, as seen in herbicides like diethatyl-ethyl, where chloroacetyl groups enhance bioactivity .
  • Kinetic Studies : Monitor reaction progress via HPLC to assess competing hydrolysis pathways (pH-dependent; optimal stability at pH 6–7) .

Advanced: How can computational methods (e.g., DFT) predict the stability of the oxazine ring under varying conditions?

  • DFT Calculations : Use Gaussian or ORCA software to model ring strain and electron density distribution. For example, tetrahydro-oxazine rings exhibit lower strain energy (~5–10 kcal/mol) compared to fully unsaturated analogs, enhancing thermal stability .
  • Solvent Effects : COSMO-RS simulations predict solubility trends, aiding in solvent selection for recrystallization .

Advanced: How to resolve contradictory data regarding the compound’s stability in aqueous versus organic matrices?

Contradictions often arise from differences in experimental conditions:

  • Case Study : Flumioxazin (a benzoxazinone herbicide) shows pH-dependent hydrolysis: stable in organic solvents (t½ >30 days in acetonitrile) but degrades rapidly in alkaline aqueous solutions (t½ <24 hours at pH 9) .
  • Mitigation Strategy : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., dechlorinated or oxidized derivatives) .

Basic: What are the safety protocols for handling chloroacetyl-containing compounds?

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential release of HCl gas.
  • Storage : Store in amber vials at –20°C under inert atmosphere (N₂ or Ar) to prevent moisture-induced degradation .

Advanced: What strategies optimize the regioselectivity of functionalization on the oxazine ring?

  • Directed Metalation : Use directing groups (e.g., pyridinyl substituents) to control lithiation sites, as demonstrated in syntheses of pyridinyl-oxazine analogs .
  • Catalytic C-H Activation : Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups at specific positions .

Basic: How to assess the compound’s potential as a precursor for bioactive molecules?

  • SAR Studies : Compare with analogs like diflubenzuron (insecticide) or diethofencarb (fungicide), where chloroacetyl groups enhance target binding .
  • In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase for neurotoxins) or receptor binding (e.g., plant hormone mimics) .

Advanced: What spectroscopic techniques differentiate between keto-enol tautomers in solution?

  • Dynamic NMR : Observe coalescence of peaks at varying temperatures to detect tautomeric equilibria.
  • UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 250–300 nm for enol vs. 280–320 nm for keto forms) .

Advanced: How to address discrepancies in reported biological activity across studies?

  • Meta-Analysis : Compare datasets using tools like PRISMA, controlling for variables (e.g., purity, solvent carriers).
  • In Silico Docking : Use AutoDock Vina to predict binding affinities against target proteins, reconciling divergent experimental results .

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